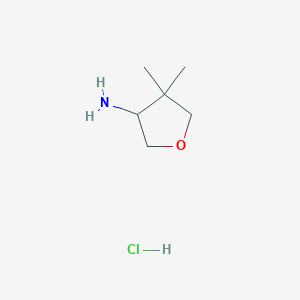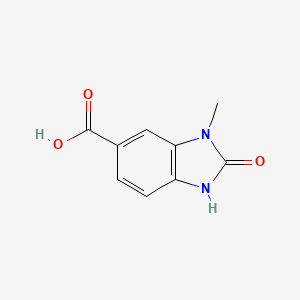
Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H19F2NO3 . It has a molecular weight of 251.27 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate involves raw materials such as (4,4-Difluoropiperidin-3-yl)methanol, (4,4-difluoropiperidin-3-yl)Methanol hydrochloride, and Di-tert-butyl dicarbonate .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)8(6-14)7-15/h8,15H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 311.8±42.0 °C and a predicted density of 1.19±0.1 g/cm3 . The pKa value is predicted to be 14.93±0.10 .Applications De Recherche Scientifique
Synthesis and Intermediate Roles
Synthesis of Biologically Active Compounds : This compound serves as a crucial intermediate in synthesizing biologically active compounds. For instance, it has been used in the synthesis of crizotinib, a medication used to treat certain types of cancer. The process involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, confirming its utility as a versatile intermediate in pharmaceutical synthesis (Kong et al., 2016).
Key Intermediate in Drug Synthesis : This compound is also a key intermediate for drugs like Vandetanib, which is used for the treatment of certain types of thyroid cancer. The synthesis process includes acylation, sulfonation, and substitution, emphasizing its importance in creating complex therapeutic molecules (Min Wang et al., 2015).
X-ray Crystallography Studies : X-ray studies have revealed structural details of related compounds, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, demonstrating its relevance in understanding molecular configurations and interactions, which are crucial for drug design and synthesis (Didierjean et al., 2004).
Applications in Molecular Synthesis
Stereoselective Synthesis of Piperidine Derivatives : This compound plays a role in the stereoselective synthesis of piperidine derivatives. These derivatives have significant applications in pharmaceuticals, showing the compound's utility in creating structurally diverse and biologically active molecules (Moskalenko & Boev, 2014).
Precursor for Polyhydroxylated Piperidines : It acts as a common precursor for the synthesis of various polyhydroxylated piperidines, which are essential in developing drugs for conditions like depression and cerebral ischemia, showcasing its versatility in medicinal chemistry (Ramalingam et al., 2012).
Anticancer Drug Development : This compound is an important intermediate for small molecule anticancer drugs. Its efficient synthesis and structural confirmation through NMR techniques illustrate its critical role in the development of new cancer treatments (Binliang Zhang et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is primarily used as an intermediate in the synthesis of other biologically active compounds .
Mode of Action
It is known that it can be used as an intermediate in the synthesis of other compounds, suggesting that it may interact with various biological targets depending on the final compound it is used to synthesize .
Biochemical Pathways
As an intermediate, its effects would largely depend on the final compound it is used to synthesize .
Pharmacokinetics
Its predicted boiling point is 3118±420 °C , and its predicted density is 1.19±0.1 g/cm3 . These properties could potentially influence its bioavailability.
Action Environment
The action of “Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate” can be influenced by various environmental factors. For instance, its stability is affected by temperature, as it should be stored in a dry environment at 2-8°C . Other environmental factors that could influence its action, efficacy, and stability include pH, presence of other chemicals, and specific conditions of the biological system where it is applied.
Propriétés
IUPAC Name |
tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)8(6-14)7-15/h8,15H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZQGMWILDEHEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
1303973-24-1 |
Source


|
| Record name | tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-Aminoethyl)-5-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1376302.png)
![2-Bromo-5,8-dioxaspiro[3.4]octane](/img/structure/B1376304.png)
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine](/img/structure/B1376305.png)









![7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1376323.png)
